
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol: is a chiral organic compound with the molecular formula C13H16O2 . It is characterized by a cyclopentene ring substituted with a benzyloxy methyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Benzyloxy Methylation: The cyclopentene derivative undergoes benzyloxy methylation using benzyl chloride and a base such as sodium hydride.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the double bond or to convert the hydroxyl group to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Benzyl chloride, sodium hydride
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Various substituted cyclopentene derivatives
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, and the benzyloxy group can participate in π-π interactions. These interactions influence the compound’s reactivity and its role in different chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol: A diastereomer with different stereochemistry.
Cyclopent-3-en-1-ol: Lacks the benzyloxy methyl group.
Benzyloxycyclopentane: Lacks the double bond and hydroxyl group.
Uniqueness
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol is unique due to its specific stereochemistry and the presence of both a benzyloxy methyl group and a hydroxyl group. This combination of features makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(1S,2S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m0/s1 |
InChI-Schlüssel |
WACMQXMZXZTKIV-STQMWFEESA-N |
Isomerische SMILES |
C1C=C[C@H]([C@H]1O)COCC2=CC=CC=C2 |
Kanonische SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



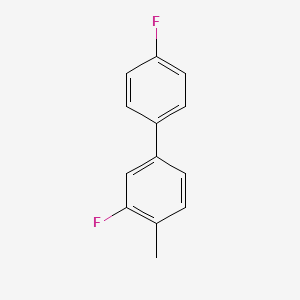
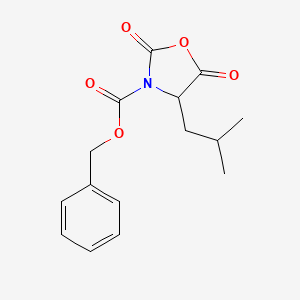
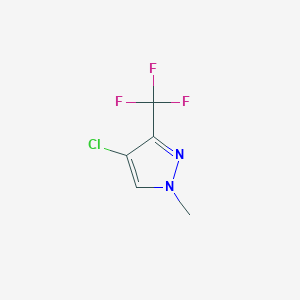

![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
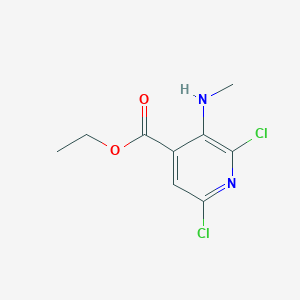
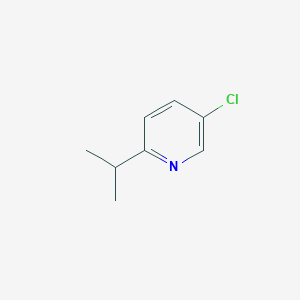
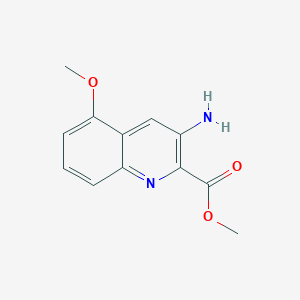
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)

![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
![3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde](/img/structure/B15329242.png)

